molecular formula C12H8FNO3 B3120397 1-(4-Fluorophenoxy)-3-nitrobenzene CAS No. 263349-49-1

1-(4-Fluorophenoxy)-3-nitrobenzene

Cat. No.: B3120397
CAS No.: 263349-49-1
M. Wt: 233.19 g/mol
InChI Key: KTAZFKZIBVXWQR-UHFFFAOYSA-N
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Description

Significance of Nitroaromatic and Fluorinated Aromatic Compounds in Contemporary Chemical Research

Nitroaromatic compounds, containing one or more nitro groups (-NO2) attached to an aromatic ring, are fundamental building blocks in industrial synthesis. researchgate.net Their strong electron-withdrawing nature significantly influences the reactivity of the aromatic ring, making them crucial intermediates in the production of a wide array of products, including dyes, polymers, pesticides, and pharmaceuticals. researchgate.netnih.gov For instance, the reduction of nitroaromatics is a primary route to aromatic amines, which are themselves vital precursors. wikipedia.org However, the very properties that make them useful also render many nitroaromatic compounds toxic and environmentally persistent, driving research into their reactivity and biodegradation. researchgate.net

Fluorinated aromatic compounds have also garnered immense attention, particularly in medicinal chemistry. numberanalytics.com The incorporation of fluorine can dramatically alter a molecule's physicochemical properties. numberanalytics.commdpi.com Due to its high electronegativity and relatively small size, fluorine can modulate a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. mdpi.comtandfonline.com It is estimated that approximately 20% of all marketed pharmaceuticals contain at least one fluorine atom. mdpi.com The trifluoromethyl group (-CF3), in particular, is a common feature in modern drug design. mdpi.com

Overview of Diaryl Ether Architectures in Advanced Organic Synthesis

The diaryl ether motif, where two aromatic rings are linked by an oxygen atom, is a prevalent scaffold in numerous natural products, pharmaceuticals, and materials. nih.govresearchgate.net This structural unit can enhance properties like metabolic stability and bioavailability in drug candidates. acs.org Consequently, the development of efficient methods for constructing the C-O bond of diaryl ethers is a major focus in organic synthesis. researchgate.net

Classic methods like the Ullmann condensation have been supplemented by modern transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Chan-Lam couplings. organic-chemistry.orgrsc.org These reactions offer milder conditions and broader substrate scope. organic-chemistry.orgrsc.org Research continues to explore more efficient and environmentally friendly catalytic systems, including the use of nano-catalysts and novel reaction pathways that repurpose common starting materials. nih.govacs.org

Rationale for Investigating 1-(4-Fluorophenoxy)-3-nitrobenzene within Synthetic and Mechanistic Contexts

The compound this compound serves as a valuable case study, embodying the characteristics of all three previously mentioned structural classes. Its synthesis, reactivity, and potential applications are of interest for several reasons. The molecule contains a fluorinated ring, a nitrated ring, and a diaryl ether linkage, making it a target for studying the interplay of these functional groups.

From a synthetic standpoint, its preparation involves the coupling of a fluorinated phenol (B47542) with a nitro-activated aryl halide, a common strategy in diaryl ether synthesis. The electron-withdrawing nitro group facilitates nucleophilic aromatic substitution, making the reaction more facile.

From a mechanistic perspective, the compound can be used to probe the electronic effects of the fluoro and nitro substituents on the diaryl ether core. Furthermore, the nitro group can be readily reduced to an amine, providing a handle for further functionalization and the synthesis of more complex molecules. This makes this compound a versatile intermediate for creating libraries of compounds for screening in medicinal chemistry and materials science.

Chemical Properties of this compound

This section details the fundamental chemical properties of this compound, providing a foundation for understanding its behavior and reactivity.

PropertyValue
Molecular Formula C12H8FNO3
Molecular Weight 233.2 g/mol chemicalbook.com
CAS Number 263349-49-1 chemicalbook.com

This table summarizes the key identifiers for this compound.

Synthesis and Reactivity of this compound

The primary method for synthesizing this compound involves a nucleophilic aromatic substitution (SNAr) reaction. A common procedure utilizes the reaction of 3-nitrophenol (B1666305) with 1-fluoro-4-nitrobenzene (B44160) in the presence of a base.

A related synthesis involves the reaction of p-chloro-nitrobenzene and m-fluoro-phenol in tetrahydrofuran (B95107) with sodium hydride as a base to produce 3-(4-nitrophenoxy)-fluorobenzene. prepchem.com

The reactivity of this compound is largely dictated by the presence of the nitro and fluoro groups. The electron-withdrawing nitro group deactivates the ring to which it is attached towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. The fluorine atom, while also electron-withdrawing, is a good leaving group in nucleophilic aromatic substitution reactions.

The nitro group itself is a key site of reactivity and can be readily reduced to an amino group (NH2) using various reducing agents, such as catalytic hydrogenation. This transformation is a pivotal step in converting this compound into other useful synthetic intermediates.

Applications in Organic Synthesis

The true value of this compound lies in its role as a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Intermediate for the Synthesis of Biologically Active Molecules

The diaryl ether scaffold is a common feature in many biologically active compounds, including some anticancer agents. rsc.org The presence of both a fluorine atom and a functional group that can be easily elaborated (the nitro group) makes this compound an attractive starting material for the synthesis of novel drug candidates.

The reduction of the nitro group to an amine opens up a vast array of possible chemical transformations. The resulting aniline (B41778) derivative can be acylated, alkylated, or used in coupling reactions to build more elaborate structures. For example, the amine can be converted into a urea (B33335) or thiourea, functionalities known to be present in some bioactive molecules.

Precursor for the Synthesis of Polymers and Advanced Materials

Nitroaromatic compounds are used as starting materials for a variety of polymers. researchgate.net The bifunctional nature of this compound (and its derivatives) allows for its potential incorporation into polymer backbones. For instance, after reduction of the nitro group, the resulting diamine could be used as a monomer in the synthesis of polyamides or polyimides. The presence of the fluorinated ring could impart desirable properties to the resulting polymer, such as thermal stability or altered solubility.

Properties

IUPAC Name

1-(4-fluorophenoxy)-3-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-4-6-11(7-5-9)17-12-3-1-2-10(8-12)14(15)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAZFKZIBVXWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Mechanistic Studies

Detailed Mechanistic Pathways of Aryl Ether Bond Formation in the Context of 1-(4-Fluorophenoxy)-3-nitrobenzene

The formation of the aryl ether linkage in this compound is a key synthetic step, which can be achieved through several mechanistic routes.

SNAr Mechanism (Addition-Elimination Pathways)

The Nucleophilic Aromatic Substitution (SNAr) mechanism is a primary pathway for the synthesis of diaryl ethers like this compound. This reaction proceeds via an addition-elimination sequence. youtube.com

The reaction is initiated by the attack of a nucleophile, in this case, the 4-fluorophenoxide ion, on the carbon atom bearing a leaving group (e.g., a halogen) on the nitro-substituted aromatic ring. youtube.com The presence of the electron-withdrawing nitro group, particularly at the ortho or para position to the leaving group, is crucial as it activates the ring towards nucleophilic attack. youtube.comrsc.org This activation facilitates the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.comcore.ac.uk This complex is a negatively charged species where the aromaticity of the ring is temporarily disrupted. youtube.comcore.ac.uk

The stability of the Meisenheimer complex is a key factor in the reaction's feasibility. The negative charge is delocalized over the aromatic system and is particularly stabilized by the electron-withdrawing nitro group. In the final step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final diaryl ether product. youtube.comcore.ac.uk The rate of the SNAr reaction is influenced by the nature of the leaving group, with fluoride (B91410) being a good leaving group in this context.

Table 1: Key Features of the SNAr Mechanism

FeatureDescription
Requirement An activated aromatic ring with a good leaving group and a strong nucleophile.
Intermediate Formation of a resonance-stabilized Meisenheimer complex. youtube.comcore.ac.uk
Rate-Determining Step Typically the formation of the Meisenheimer complex. core.ac.uk
Substituent Effects Electron-withdrawing groups (ortho or para to the leaving group) accelerate the reaction. youtube.com

Transition Metal-Catalyzed Coupling Mechanisms (e.g., copper-catalyzed Ullmann, palladium-catalyzed reactions)

Transition metal catalysis offers powerful alternatives for the formation of the C-O bond in this compound, often under milder conditions than traditional SNAr reactions.

Copper-Catalyzed Ullmann Condensation:

The Ullmann condensation is a classic method for forming diaryl ethers, involving the coupling of an aryl halide with an alcohol or phenol (B47542) in the presence of copper. wikipedia.orgorganic-chemistry.org Traditionally, these reactions required stoichiometric amounts of copper and high temperatures. wikipedia.org Modern variations often utilize catalytic amounts of copper complexes with various ligands, which can promote the reaction under more moderate conditions. mdpi.com

The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) phenoxide species. This species then undergoes oxidative addition with the aryl halide. The resulting copper(III) intermediate subsequently undergoes reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst. organic-chemistry.org The reactivity of the aryl halide follows the trend I > Br > Cl. mdpi.com

Palladium-Catalyzed Buchwald-Hartwig Amination:

While originally developed for C-N bond formation, the principles of Buchwald-Hartwig cross-coupling have been extended to the synthesis of diaryl ethers (Buchwald-Hartwig etherification). wikipedia.orgorganic-chemistry.org This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an alcohol or phenol. organic-chemistry.org

The catalytic cycle is believed to proceed through the following key steps:

Oxidative Addition: A Pd(0) complex reacts with the aryl halide to form a Pd(II) species. wikipedia.org

Ligand Exchange: The alcohol or phenol coordinates to the palladium center.

Reductive Elimination: The diaryl ether is formed, and the Pd(0) catalyst is regenerated. wikipedia.org

The choice of ligand is critical for the success of the Buchwald-Hartwig reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. nih.gov These reactions generally offer high functional group tolerance and can be performed under relatively mild conditions. Some protocols have even explored the use of nitroarenes directly as coupling partners, where the nitro group can act as a leaving group in a denitrative-type coupling. nih.gov

Table 2: Comparison of Transition Metal-Catalyzed Coupling Reactions

ReactionCatalystTypical SubstratesKey Features
Ullmann Condensation CopperAryl halides, phenolsOften requires high temperatures, though modern methods have improved conditions. wikipedia.org
Buchwald-Hartwig Etherification PalladiumAryl halides/triflates, phenolsEmploys phosphine ligands, generally proceeds under milder conditions with high functional group tolerance. wikipedia.orgorganic-chemistry.org

Photochemical Reaction Mechanisms of Nitroaromatic Systems

Nitroaromatic compounds, including this compound, exhibit rich and complex photochemistry upon absorption of UV-visible light. ucl.ac.ukacs.org This is largely due to the electronic structure of the nitro group.

Ultrafast Photochemical Dynamics and Energy Relaxation Pathways

Upon photoexcitation, nitroaromatic molecules undergo a series of rapid photophysical and photochemical processes. ucl.ac.ukacs.org These events occur on femtosecond to picosecond timescales and involve transitions between different electronic states. rsc.orgrsc.org

Following absorption of a photon, the molecule is promoted to an excited singlet state (Sn). From here, it can undergo several relaxation pathways:

Internal Conversion (IC): A non-radiative transition to a lower-lying singlet state, often occurring in a cascaded manner. ucl.ac.uk

Intersystem Crossing (ISC): A transition from a singlet state to a triplet state (Tn). Nitroaromatic compounds are known for their exceptionally fast and efficient ISC, often occurring on a sub-picosecond timescale. rsc.org This is attributed to strong spin-orbit coupling facilitated by the oxygen-centered non-bonding orbitals of the nitro group. rsc.org

Fluorescence: Radiative decay from the lowest excited singlet state (S1) back to the ground state (S0). This is often a minor pathway for nitroaromatics due to the rapid ISC.

Phosphorescence: Radiative decay from the lowest triplet state (T1) to the ground state.

The surrounding solvent can play a significant role in these dynamics. For instance, hydrogen bonding with water molecules can slow down the internal conversion process from S1 to S0. acs.org

Table 3: Ultrafast Processes in Photoexcited Nitroaromatics

ProcessTimescaleDescription
Internal Conversion Femtoseconds to PicosecondsNon-radiative decay between singlet states. ucl.ac.uk
Intersystem Crossing Sub-picosecondEfficient transition from singlet to triplet manifold. rsc.org

Photorelease Mechanisms (e.g., NO2 dissociation, roaming reactions)

Once in an excited state, particularly the triplet state, nitroaromatic compounds can undergo various photochemical reactions, including the cleavage of the C-NO2 bond.

NO2 Dissociation:

The photorelease of nitrogen dioxide (NO2) is a known photochemical pathway for nitroaromatics. nih.govacs.org This process is believed to occur primarily from the triplet manifold. nih.govnih.gov Theoretical studies suggest that a specific triplet state, characterized by an nπ* transition, evolves towards C-NO2 bond dissociation. acs.orgnih.gov This pathway may involve surmounting a small energy barrier. nih.govacs.org While NO2 is often considered a primary photoproduct, the quantum yields for its formation can be low. acs.org

Roaming Reactions:

In addition to direct dissociation, a more complex mechanism known as a "roaming reaction" has been proposed for the formation of nitric oxide (NO). nih.govnih.gov In this mechanism, following initial stretching of the C-NO2 bond on the triplet potential energy surface, the NO2 fragment does not fully escape. Instead, it "roams" around the phenyl radical and can abstract an oxygen atom to form a phenoxy radical and NO. This can also lead to the formation of a nitro-nitrite isomerization product. nih.gov The roaming mechanism represents an alternative to a simple bond cleavage and subsequent rearrangement. nih.gov

Degradation Pathways and Biotransformation Mechanisms

The environmental fate and toxicological properties of this compound are linked to its degradation and biotransformation pathways.

The degradation of nitroaromatic compounds can occur through various abiotic and biotic processes. Photodegradation in the presence of photocatalysts like TiO2 can lead to the formation of hydroxylated intermediates and the eventual mineralization to CO2, water, and inorganic ions. researchgate.net

Biotransformation of nitroaromatics is a key process in their detoxification and degradation by microorganisms. nih.gov A common and crucial step in the metabolism of these compounds is the reduction of the nitro group. scielo.brresearchgate.net This can be carried out by various enzymes, including nitroreductases, which are found in a wide range of bacteria and fungi. nih.govscielo.br

The reduction of the nitro group typically proceeds in a stepwise manner:

Nitro to Nitroso: The nitro group (-NO2) is reduced to a nitroso group (-NO).

Nitroso to Hydroxylamino: The nitroso group is further reduced to a hydroxylamino group (-NHOH).

Hydroxylamino to Amino: Finally, the hydroxylamino group is reduced to an amino group (-NH2).

The resulting aromatic amine is often less toxic and more amenable to further degradation, such as ring cleavage, ultimately leading to intermediates that can enter central metabolic pathways like the tricarboxylic acid cycle. nih.gov However, the intermediate nitroso and hydroxylamino species can be reactive and may contribute to the toxic effects of nitroaromatic compounds. researchgate.net

Some microorganisms have been shown to be capable of completely degrading nitrobenzene (B124822). nih.gov The specific pathways for a substituted diaryl ether like this compound would likely involve initial nitroreduction followed by potential cleavage of the ether bond. The metabolism of positional isomers of other nitroaromatic compounds has been shown to proceed via markedly different pathways, suggesting that the substitution pattern significantly influences the biotransformation route. nih.gov

Microbial Degradation of Nitroaromatic Compounds (e.g., nitro group reduction, ring hydroxylation)

Microorganisms have evolved diverse strategies to metabolize nitroaromatic compounds, which are often toxic and recalcitrant. researchgate.net These pathways are broadly categorized into aerobic and anaerobic processes, both of which are relevant to the 3-nitrophenyl portion of the target molecule. mdpi.com

Under anaerobic conditions, the primary route of transformation for nitroaromatic compounds is the reduction of the nitro group. mdpi.com This process is catalyzed by nitroreductase enzymes and proceeds through several intermediates. The nitro group (-NO₂) is sequentially reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). nih.gov For instance, in studies of diphenyl ether herbicides containing a nitro group, the formation of the corresponding amino derivative was observed as the major metabolite under flooded (anaerobic) soil conditions. epa.gov This suggests that this compound would likely be transformed into 3-amino-1-(4-fluorophenoxy)benzene in anaerobic environments.

Under aerobic conditions, microorganisms can employ two main strategies: reduction of the nitro group or oxidative attack on the aromatic ring. mdpi.com

Nitro Group Reduction: Some aerobic bacteria can reduce the nitro group, leading to the formation of hydroxylaminobenzene. This intermediate can then undergo an enzyme-catalyzed rearrangement to an aminophenol, which is a substrate for ring-cleavage enzymes. nih.gov

Ring Hydroxylation: More commonly, aerobic bacteria utilize monooxygenase or dioxygenase enzymes to hydroxylate the aromatic ring. This can occur with or without removal of the nitro group. Dioxygenases can insert two hydroxyl groups, leading to the formation of a substituted catechol. For example, Pseudomonas fluorescens has been shown to degrade phenol by converting it to catechol, which then undergoes meta-ring cleavage. nih.govfrontiersin.org In the case of this compound, hydroxylation could occur on the nitro-substituted ring, potentially leading to ether bond cleavage. Fungi, such as Cunninghamella elegans, are known to hydroxylate fluorinated biphenyl (B1667301) ethers, indicating that the fluorinated ring is also a target for oxidative attack. nih.gov

The table below summarizes findings on the degradation of compounds related to the nitroaromatic portion of the molecule.

CompoundOrganism/SystemKey FindingsDegradation Rate/ConditionsReference(s)
NitrobenzenePseudomonas pseudoalcaligenesDegradation involves reduction to 2-aminophenol, followed by meta-ring cleavage.Utilized as sole carbon, nitrogen, and energy source. nih.gov
Diphenyl Ether Herbicides (e.g., Nitrofen)Soil Microflora (flooded)Rapid degradation via reduction of the nitro group to an amino group.Faster degradation under flooded vs. upland conditions. epa.gov
PhenolAcinetobacter lwoffii NL1Complete degradation of 0.5 g/L phenol in 20 hours.Optimal at pH 7-9, 28-35°C. frontiersin.org
PhenolStenotrophomonas sp. LA1Complete degradation of 1000 mg/L phenol in 18 hours.Optimal at pH 7, 35°C. mdpi.com

Abiotic Degradation Pathways (e.g., radical-initiated reactions, photolysis)

Abiotic processes, particularly those driven by light (photolysis) or highly reactive chemical species (radicals), contribute significantly to the environmental degradation of nitroaromatic ethers.

Photolysis: The presence of the nitro group makes the molecule susceptible to photodegradation. Studies on nitrophenyl ethers have shown that irradiation can lead to the cleavage of the ether bond. For 1-(2-nitrophenyl)ethyl ethers, photolysis proceeds through the formation of a transient aci-nitro intermediate, which then rearranges and decomposes. acs.org The process was found to be rate-limited by the breakdown of a common hemiacetal intermediate, ultimately releasing the alcohol and 2-nitrosoacetophenone. acs.org While the structure of this compound is different, a similar light-induced cleavage of the ether linkage is a plausible degradation pathway, which would yield 3-nitrophenol (B1666305) and a fluorinated phenyl radical. The rate of photodecomposition is often pH-dependent, with studies on related nitroaromatic compounds showing significantly higher conversion rates at alkaline pH. nih.gov

Radical-Initiated Reactions: Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), are effective in degrading recalcitrant organic pollutants. eeer.org These radicals can attack the aromatic rings of this compound, leading to hydroxylation and potential ring cleavage. In the Fenton process (using Fe²⁺ and H₂O₂), 4-nitrophenol (B140041) degradation was shown to be optimal at pH 3, with significant removal of total organic carbon. eeer.org The degradation of nitrobenzene in an acidic environment using an O₃-based AOP was found to be dominated by indirect oxidation via •OH radicals. researchgate.net Such processes would likely attack both aromatic rings and the ether linkage of the target compound, leading to its mineralization.

The table below presents data on the abiotic degradation of related compounds.

CompoundProcessKey FindingsConditions & EfficiencyReference(s)
1-(2-Nitrophenyl)ethyl etherPhotolysisRate-limiting step is the decomposition of a hemiacetal intermediate.Rate constant for product release: 0.11 s⁻¹ (pH 7.0, 1°C). acs.org
4-Nitrophenol (4-NP)Homogeneous Fenton OxidationDegradation follows second-order kinetics.93.6% degradation of 100 mg/L 4-NP in 40 min (pH 3, 4 mM H₂O₂, 0.2 mM Fe²⁺). eeer.org
NitrobenzeneTi(IV)/H₂O₂/O₃ AOPDegradation is dominated by •OH radical attack (84.31%).94.64% degradation in 30 min (pH 4.0). researchgate.net
p-Nitroaniline derivative (5a)Photolysis (ACN/H₂O)Decomposition is highly pH-dependent.100% conversion at pH ≥ 11 after 2 hours. nih.gov

Enzymatic Defluorination Mechanisms in Fluoroaromatics

The carbon-fluorine bond is exceptionally strong, making fluorinated aromatic compounds generally resistant to degradation. nih.gov However, microorganisms have developed enzymatic systems capable of cleaving this bond. For this compound, defluorination would likely be a critical step in its complete mineralization. This process could occur before or after the cleavage of the ether bond.

If the ether bond is cleaved first, 4-fluorophenol (B42351) would be released. The microbial degradation of 4-fluorophenol has been studied, and it is typically initiated by a monooxygenase enzyme. This enzyme hydroxylates the aromatic ring to produce fluorinated catechols. For instance, the brown-rot fungus Gloeophyllum striatum was found to degrade 2-fluorophenol (B130384) to 3-fluorocatechol (B141901) and catechol, with concomitant release of fluoride ions, through an extracellular Fenton-type mechanism involving hydroxyl radicals. nih.gov In other bacteria, specialized enzymes like heme dehaloperoxidases can catalyze the defluorination of fluorophenols. manchester.ac.uk The proposed mechanism involves hydrogen atom abstraction from the phenolic hydroxyl group by the enzyme's active site (Compound I), followed by an OH rebound to the aromatic ring, forming a hydroxycyclohexadienone intermediate that subsequently eliminates fluoride. manchester.ac.ukacs.org

Alternatively, enzymatic attack could occur on the fluorinated ring prior to ether cleavage. Studies on fluorinated biphenyl ethers using the fungus Cunninghamella elegans showed that hydroxylation can occur on the fluorinated ring. nih.gov If hydroxylation occurs adjacent to the fluorine-bearing carbon, it can lead to a spontaneous defluorination event upon rearrangement of the unstable intermediate. Similarly, dioxygenase-catalyzed oxidation of fluorinated aromatic compounds can produce unstable cis-dihydrodiols that eliminate fluoride. asm.org

The table below details research findings related to enzymatic defluorination.

SubstrateEnzyme/OrganismMechanismKey Product(s)Reference(s)
2,4,6-TrifluorophenolHeme Dehaloperoxidase (DHP)Hydrogen atom abstraction from phenol, followed by OH rebound and subsequent F⁻ release.Benzoquinones manchester.ac.uk
2-FluorophenolGloeophyllum striatum (fungus)Extracellular Fenton chemistry (hydroxyl radical attack).3-Fluorocatechol, Catechol nih.gov
4-Fluorophenol4-Fluorophenol monooxygenaseHydroxylation of the aromatic ring.Fluorocatechol researchgate.netresearchgate.net
Fluorinated Biphenyl EthersCunninghamella elegans (fungus)Cytochrome P450-catalyzed hydroxylation of the aromatic rings.Hydroxylated biphenyl ethers nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations

Detailed quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. Such studies provide insights into electron distribution, molecular orbital energies, and the likelihood of chemical reactions.

Electronic Structure Analysis and Reactivity Descriptors

No specific studies detailing the electronic structure or reactivity descriptors (such as HOMO-LUMO gap, Mulliken charges, or Fukui functions) for 1-(4-Fluorophenoxy)-3-nitrobenzene have been found. This information would be crucial for predicting its chemical behavior, stability, and potential interaction with other molecules. For instance, studies on other nitroaromatic compounds often use these descriptors to understand their reactivity in various chemical environments. researchgate.net

Reaction Pathway Elucidation and Transition State Analysis

The elucidation of reaction pathways and the analysis of transition states are critical for understanding the mechanisms of chemical transformations. There is currently no available research that computationally models reaction pathways involving this compound, nor are there any analyses of the transition states for its potential reactions. Kinetic studies on similar molecules, such as 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes, highlight the importance of such analyses in determining reaction mechanisms, but this has not been extended to the target compound. researchgate.net

Energetic Profiles of Chemical Transformations

Without reaction pathway studies, the energetic profiles, including activation energies and reaction enthalpies for chemical transformations of this compound, remain uncalculated and unreported in the scientific literature.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations offer a window into the dynamic behavior of molecules and their interactions with their environment.

Conformational Analysis and Molecular Dynamics Simulations

There is a lack of published research on the conformational analysis or molecular dynamics simulations of this compound. Such studies would provide valuable information on the molecule's flexibility, preferred three-dimensional structures, and its behavior over time at the atomic level. Conformational analysis of other complex organic molecules has been successfully performed using theoretical calculations, but this specific compound has not been a subject of such investigation. ufms.br

Intermolecular Interactions and Solvation Effects

The way a molecule interacts with itself and with solvent molecules is key to understanding its physical properties like solubility and boiling point. No computational studies on the intermolecular interactions or solvation effects of this compound have been identified. DFT studies on other molecules have shown the significant impact of solvent on structural and electronic characteristics, but this remains unexplored for this compound. arxiv.org

Predictive Modeling of Chemical Reactivity and Selectivity

Applications of Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. wikipedia.org It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.com The energies of these orbitals and the HOMO-LUMO energy gap are critical descriptors of a molecule's reactivity, kinetic stability, and polarizability. taylorandfrancis.com

A lower HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to chemical reactions. taylorandfrancis.com For this compound, one would expect the HOMO to be distributed across the electron-rich phenoxy group, while the LUMO would likely be localized on the electron-deficient nitro-substituted benzene (B151609) ring. The interplay between the electron-donating ether oxygen and the electron-withdrawing nitro group would modulate the energies of these frontier orbitals.

Without specific published data, a representative data table for the FMO properties of this compound cannot be constructed. A hypothetical table, based on expected trends, would look like this:

Hypothetical Frontier Molecular Orbital Data for this compound

ParameterExpected Value RangeSignificance
HOMO Energy Negative (e.g., -6 to -8 eV)Indicates electron-donating ability.
LUMO Energy Negative (e.g., -1 to -3 eV)Indicates electron-accepting ability.
HOMO-LUMO Gap 3 to 5 eVCorrelates with chemical reactivity and stability.

This table is for illustrative purposes only and is not based on published experimental or computational data for the specific compound.

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution within a molecule and to predict sites of electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of negative potential (typically colored red or orange), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant region of negative electrostatic potential around the oxygen atoms of the nitro group, making them strong candidates for interaction with electrophiles or hydrogen bond donors. Conversely, positive potential would likely be observed on the carbon atom attached to the nitro group and potentially on the hydrogen atoms of the aromatic rings. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential on the phenoxy ring.

Analysis of the charge distribution, for instance through Mulliken or Natural Bond Orbital (NBO) analysis, would provide quantitative values for the partial atomic charges on each atom. This data would complement the qualitative picture provided by the MEP map.

Hypothetical Electrostatic Potential and Charge Data for this compound

Atomic SiteExpected MEPExpected Partial Charge (a.u.)Predicted Reactivity
Nitro Group Oxygens Highly NegativeNegativeSite for electrophilic attack
Carbon C3 (attached to NO2) PositivePositiveSite for nucleophilic attack
Ether Oxygen NegativeNegativePotential H-bond acceptor
Fluoro-substituted Ring VariedVariedModulated by fluorine and ether linkage

This table is for illustrative purposes only and is not based on published experimental or computational data for the specific compound.

Advanced Applications in Chemical Biology and Material Science

Utilization as a Synthetic Precursor in Complex Molecule Synthesis

The primary role of 1-(4-Fluorophenoxy)-3-nitrobenzene in complex molecule synthesis is as a latent form of 3-(4-fluorophenoxy)aniline (B1323210). The straightforward and high-yielding reduction of the nitro group to an amine is a gateway reaction that transforms the inert precursor into a highly versatile intermediate ready for extensive derivatization.

The diaryl ether (DE) structure is a core component of numerous approved drugs and vital agrochemicals. nih.govacs.orgacs.org Its presence imparts favorable characteristics such as hydrophobicity, cell membrane permeability, and metabolic resilience. nih.gov this compound, by providing access to the 3-(4-fluorophenoxy)aniline scaffold, is a key starting point for molecules targeting a range of biological systems. epa.gov The aniline (B41778) derivative is readily used in coupling reactions to construct amides, ureas, sulfonamides, and other functional groups central to the structure of modern pharmaceuticals and pesticides. researchgate.netnih.gov

For instance, diaryl ether-based compounds have been developed as potent anticancer agents, such as kinase inhibitors, and as effective herbicides that target crucial plant enzymes like acetolactate synthase (ALS). nih.govresearchgate.net The synthesis of these complex molecules often relies on the strategic incorporation of a diaryl ether core, for which 3-(4-fluorophenoxy)aniline is an ideal precursor.

Table 1: Examples of Bioactive Scaffolds Derived from Diaryl Ether Intermediates

Bioactive Class Target/Application Example Role of Diaryl Ether Scaffold
Kinase Inhibitors Anticancer (e.g., Sorafenib) Provides a rigid, yet flexible, backbone for binding within the ATP pocket of kinases. nih.gov
ALS Inhibitors Herbicides Forms the core structure that inhibits the acetolactate synthase enzyme in weeds. researchgate.net
ENR Inhibitors Antibacterials (e.g., FabV inhibitors) Constitutes the foundational scaffold for inhibiting the enoyl-acyl carrier protein reductase in bacteria. nih.gov

The 3-(4-fluorophenoxy)aniline intermediate derived from the title compound is a cornerstone for the synthesis of a vast array of fluoro-substituted heterocyclic compounds. In medicinal chemistry, the aniline functional group is a classic handle for constructing fused ring systems through reactions like the Friedländer annulation for quinolines or condensation reactions with dicarbonyl compounds for various other heterocycles.

The incorporation of the 4-fluorophenoxy moiety is particularly significant. The fluorine atom can enhance binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability. These properties make the resulting heterocyclic compounds highly valuable as potential drug candidates and bioactive probes. researchgate.net The diaryl ether scaffold is frequently found in biologically important natural products and synthetic molecules with potent cytotoxic activity. researchgate.net

Structure-Activity Relationship (SAR) Studies of Derivatives

The diaryl ether framework of this compound is an excellent platform for conducting structure-activity relationship (SAR) studies. By systematically modifying the substitution patterns on either aromatic ring, researchers can probe the specific interactions between a molecule and its biological target, leading to the optimization of its efficacy.

Recent research provides clear examples of how substitutions on the diaryl ether core dictate biological activity. A study aimed at developing novel antibacterials targeting the enzyme FabV in P. aeruginosa synthesized 59 diaryl ether derivatives. nih.gov The SAR analysis revealed that specific substitutions were critical for inhibitory potency.

Similarly, in the development of antitumor agents, SAR studies on diaryl ether derivatives showed that the placement of specific groups significantly influenced their efficacy against various cancer cell lines. nih.gov For example, the presence of a chlorine or hydroxyl group at the para-position of one of the phenyl rings was found to dramatically enhance antitumor activity. nih.gov

Table 2: Illustrative SAR Findings for Diaryl Ether-Based Enzyme Inhibitors

Parent Scaffold Target Enzyme Key SAR Finding Impact on Bioactivity Reference
Diaryl Ether P. aeruginosa FabV Introduction of a para-benzenesulfonamide motif. The sulfonamide engages in crucial hydrogen bonding with Ser155 in the enzyme's active site, increasing potency. nih.gov
Diaryl Ether P. aeruginosa FabV Optimization of an alkyl chain substituent length. An ideal length of five or six carbons was found to maximize interactions within the binding pocket. nih.gov
Diaryl Ether Human Cancer Cell Lines Addition of a para-chloro or para-hydroxyl group. Significantly enhanced growth inhibitory activity against HepG2, A549, and HT-29 cell lines. nih.gov

The insights gained from SAR studies are fundamental to the rational design of new and improved bioactive molecules. mdpi.comresearchgate.net This process uses computational tools like molecular docking and molecular dynamics simulations alongside synthetic chemistry to create compounds with enhanced potency and selectivity. nih.govmdpi.com

In the case of the FabV inhibitors, molecular modeling was used to understand why the benzenesulfonamide (B165840) derivatives were more potent. nih.gov The simulations showed a specific hydrogen bonding interaction with a key serine residue, a finding that could not have been predicted without a rational, structure-based design approach. This knowledge allows chemists to design new analogs that preserve or enhance this critical interaction. nih.gov

Another powerful strategy is "scaffold hopping," where the core structure of a known active compound is replaced with a structurally different one that maintains the key three-dimensional arrangement of functional groups. researchgate.net This was successfully employed in the development of diaryl ether herbicides to explore new intellectual property space and potentially discover novel modes of action. researchgate.net

Role in the Development of Targeted Chemical Probes and Functional Materials

While not a direct application, the structural features of this compound make its derivatives highly suitable for the development of specialized chemical tools and advanced materials.

A chemical probe is a small molecule designed to selectively interact with a specific biological target, allowing researchers to study its function in cells or organisms. The 3-(4-fluorophenoxy)aniline scaffold is an excellent starting point for such probes.

¹⁹F NMR Probes: The fluorine atom serves as a powerful reporter group for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. A probe molecule incorporating this fluorine can be used to study drug-target interactions, as the NMR signal of the fluorine is highly sensitive to its local chemical environment. Binding to a protein would cause a detectable shift in the signal, providing information on binding affinity and the nature of the binding site.

Fluorescent Probes: The aniline group of the derivative can be readily modified to attach a fluorophore (a fluorescent molecule). This creates a fluorescent probe that can be used in techniques like fluorescence microscopy to visualize the location and dynamics of a target protein within living cells.

In functional materials , the aniline derivative can be used as a monomer or a modifying agent.

Polymer Synthesis: The amine group can be used to incorporate the fluorinated diaryl ether moiety into polymer chains, potentially creating materials with high thermal stability, specific optical properties, or tailored surface characteristics.

Surface Modification: The aniline can be converted into a diazonium salt, which is a highly reactive species capable of covalently bonding to various surfaces, including metals and carbon materials. This allows for the creation of functionalized surfaces with tailored properties, such as altered hydrophobicity or the ability to selectively bind other molecules.

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Systems for Sustainable Synthesis of Fluorinated Diaryl Ethers

The synthesis of fluorinated diaryl ethers like 1-(4-Fluorophenoxy)-3-nitrobenzene has traditionally relied on methods that are effective but may not align with modern principles of sustainability. Future research is intensely focused on developing novel catalytic systems that are not only efficient but also environmentally benign.

A significant area of development is the move away from traditional metal catalysts that can be toxic or require harsh reaction conditions. su.se Researchers are exploring metal-free synthesis routes, such as using hypervalent iodine reagents, which are considered to have low toxicity and allow for the preparation of diaryl ethers with minimal waste. su.se Another promising approach is the use of supercritical carbon dioxide (scCO₂) as a reaction medium, which offers a greener alternative to conventional organic solvents. nih.govwjarr.com The development of a polymer-supported imidazolium (B1220033) fluoride (B91410) reagent for use in scCO₂ has shown high conversion rates in a continuous flow process, highlighting a path towards more sustainable industrial production. nih.gov

Furthermore, advancements in catalyst design are leading to more efficient processes. For instance, palladium-catalyzed cross-coupling reactions are being refined to operate under milder conditions and with broader substrate scopes. acs.org The development of an "oxygenative" cross-coupling reaction that repurposes Suzuki–Miyaura coupling partners to synthesize diaryl ethers is a testament to the innovative strategies being employed. acs.org These novel catalytic systems are expected to play a crucial role in the sustainable synthesis of this compound and its derivatives.

Advanced Computational Approaches for Predictive Mechanistic and Application-Oriented Modeling

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational approaches are set to provide unprecedented insights into its behavior and potential applications.

Predictive Mechanistic Modeling: Density Functional Theory (DFT) and other high-level computational methods are being used to elucidate the intricate mechanisms of the reactions involved in the synthesis of fluorinated diaryl ethers. By understanding the reaction pathways and transition states, chemists can optimize reaction conditions, improve yields, and design more effective catalysts. For example, computational studies can help in understanding the role of ligands and solvents in palladium-catalyzed coupling reactions, leading to the rational design of more efficient catalytic systems.

Application-Oriented Modeling: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting the biological activity and physicochemical properties of molecules. consensus.appnih.govresearchgate.net For this compound and its potential derivatives, QSAR models can predict their efficacy as, for example, antiviral agents or enzyme inhibitors, thereby guiding the synthesis of new compounds with enhanced therapeutic potential. consensus.app Similarly, QSPR models can predict properties relevant to materials science applications, such as dielectric properties, which are crucial for the development of advanced electronic materials. rsc.org The integration of high-throughput screening with machine learning algorithms is expected to accelerate the discovery of new applications for this class of compounds. researchgate.net

A summary of computational approaches and their applications is presented in the table below:

Computational ApproachApplication in this compound Research
Density Functional Theory (DFT)Elucidation of reaction mechanisms, catalyst design, prediction of spectroscopic properties.
Molecular Dynamics (MD) SimulationsStudy of conformational changes, interactions with biological targets, solvent effects.
Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activity (e.g., antiviral, enzyme inhibition). consensus.appnih.gov
Quantitative Structure-Property Relationship (QSPR)Prediction of physicochemical properties (e.g., solubility, dielectric constant). researchgate.netrsc.org
Machine LearningHigh-throughput screening of virtual libraries, development of predictive models. researchgate.net

Development of Multifunctional Derivatives with Tailored Chemical and Biological Properties

The core structure of this compound offers a versatile platform for the development of multifunctional derivatives with precisely tailored properties. The strategic introduction of additional functional groups can unlock a wide range of applications in both medicine and materials science.

In the realm of medicinal chemistry, the nitro group of this compound can be reduced to an amino group, which can then be further functionalized to create a library of novel compounds. These derivatives can be designed to target specific biological pathways or receptors. For instance, diaryl ether structures are found in a variety of drugs and agrochemicals, and their functionalization can lead to new therapeutic agents. su.se The introduction of fluorine often enhances metabolic stability and bioavailability, making fluorinated diaryl ethers particularly attractive for drug development. acs.org

In materials science, the unique electronic properties of the fluorinated and nitrated aromatic rings can be harnessed to create novel materials. For example, derivatives of this compound could be explored as components of liquid crystals, organic light-emitting diodes (OLEDs), or as functional coatings. The ability to tune the electronic and photophysical properties through chemical modification makes this class of compounds highly promising for the development of advanced materials. The synthesis of fluorinated poly(aryl ether)s with excellent dielectric properties from similar building blocks showcases the potential in this area. rsc.org

Integration of Green Chemistry Principles in Scalable Production Processes

The scale-up of the synthesis of this compound for industrial applications necessitates a strong emphasis on green chemistry principles to ensure economic viability and environmental sustainability. wjarr.comacs.orgwiley-vch.de The twelve principles of green chemistry provide a framework for designing safer, more efficient, and less wasteful chemical processes. nih.govstudentski.net

Key areas for the integration of green chemistry in the production of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. wjarr.com

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. wjarr.com The use of solvent-free reaction conditions is also a key goal.

Energy Efficiency: Developing processes that can be conducted at ambient temperature and pressure to reduce energy consumption.

Catalysis: Employing highly efficient and recyclable catalysts to minimize waste and improve process efficiency.

Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce reliance on fossil fuels.

The pharmaceutical industry has been a leader in adopting green chemistry principles, recognizing that sustainable practices can lead to both environmental benefits and improved economic performance. acs.orgstudentski.net By applying these principles to the scalable production of this compound, the chemical industry can move towards a more sustainable future.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Fluorophenoxy)-3-nitrobenzene, and how can reaction yields be improved?

The synthesis of nitro-aromatic compounds like this compound often involves nucleophilic aromatic substitution or coupling reactions. For example, styryl-nitrobenzene derivatives (e.g., 1-(4-methoxystyryl)-3-nitrobenzene) are synthesized via Wittig or Heck reactions, with yields ranging from 39% to 98% depending on expertise and reaction optimization . Key factors include:

  • Catalyst selection : Use palladium-based catalysts for cross-coupling reactions.
  • Temperature control : Higher temperatures (80–120°C) improve kinetics but may require inert atmospheres to prevent decomposition.
  • Purification : Column chromatography (SiO₂, pentane/ethyl acetate gradients) effectively isolates products. Graduate-level protocols often achieve >90% yields through meticulous stoichiometric control .

Q. Which analytical techniques are most reliable for characterizing this compound?

Structural confirmation requires a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR resolve fluorophenoxy and nitro group positions. For example, ¹H NMR of analogous compounds like 1-(4-methoxystyryl)-3-nitrobenzene shows distinct aromatic proton splitting patterns (δ 7.2–8.1 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., 4-Fluoro-3-nitrobenzoic acid, MW 185.11, analyzed via reverse-phase C18 columns) .
  • X-ray crystallography : Resolves stereoelectronic effects of the nitro-fluorophenoxy motif, though this requires high-purity crystals .

Q. What safety protocols are critical when handling fluorinated nitroaromatic compounds?

Fluoronitrobenzenes require stringent safety measures:

  • Personal Protective Equipment (PPE) : Nitrile gloves, vapor respirators, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods with local exhaust systems to mitigate inhalation risks.
  • Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .

Advanced Research Questions

Q. How do substituent positions influence the reactivity of this compound in nucleophilic substitutions?

The nitro group’s meta-position relative to the fluorophenoxy moiety creates electron-deficient aromatic rings, favoring nucleophilic attack at para- or ortho-sites. Comparative studies on analogs like 1-(3-Chloropropyl)-2-nitro-3-(trifluoromethoxy)benzene show that electron-withdrawing groups (e.g., -CF₃) enhance reactivity toward amines or thiols, with yields >75% under mild conditions (50°C, DMF) . Kinetic studies using DFT calculations can predict regioselectivity .

Q. What methodologies are effective for evaluating the biological activity of this compound?

  • Enzyme inhibition assays : Test interactions with cytochrome P450 or monoamine oxidases (MAOs) using fluorometric substrates. For example, 1-(4-Fluorophenoxy)-3-methylbutan-2-amine exhibits MAO-B inhibition (IC₅₀ ~10 µM) .
  • Cell-based studies : Assess cytotoxicity (MTT assay) and anti-inflammatory potential (e.g., NF-κB inhibition in macrophages) .
  • In vivo models : Zebrafish or rodent behavioral assays evaluate anxiolytic or neuroactive properties .

Q. How can computational chemistry resolve contradictions in experimental data for fluorophenoxy-nitrobenzene derivatives?

Discrepancies in reaction outcomes (e.g., unexpected byproducts) often arise from steric or electronic factors. Strategies include:

  • Molecular docking : Simulate ligand-receptor binding to explain bioactivity variations across analogs .
  • Reaction pathway modeling : Software like Gaussian or ORCA can map energy profiles for competing pathways (e.g., nitro reduction vs. ring substitution) .
  • Spectroscopic simulations : Compare computed vs. experimental IR/NMR spectra to validate proposed intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.